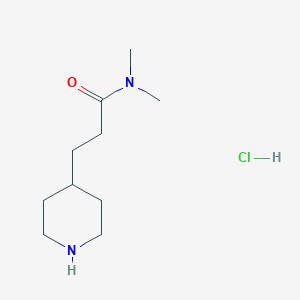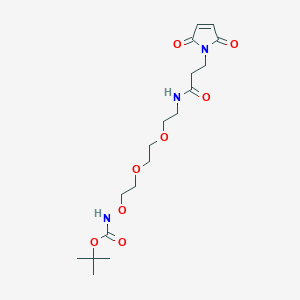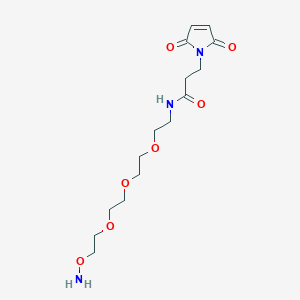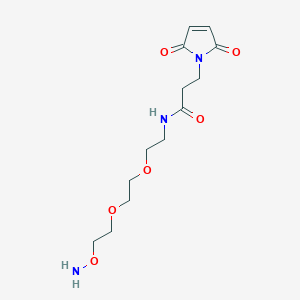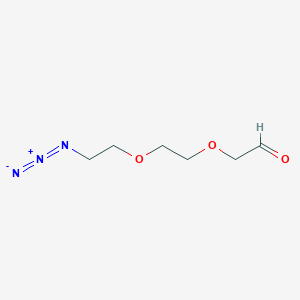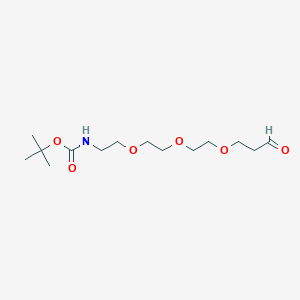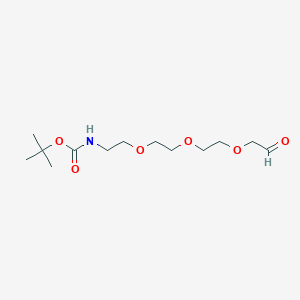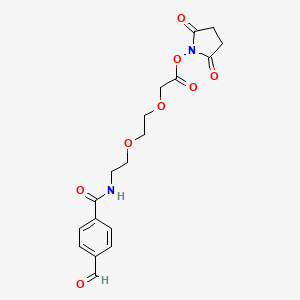
Ald-benzoylamide-PEG2-CH2 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-benzoylamide-PEG2-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound features a polyethylene glycol (PEG) linker, enhancing its solubility in aqueous environments and reducing potential immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 NHS ester typically involves the reaction of benzoylamide-PEG2-CH2 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (≥95%) required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ald-benzoylamide-PEG2-CH2 NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to attach various functional groups to biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, NHS, DCC
Conditions: Organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are amide-linked conjugates, which can include proteins, peptides, fluorescent dyes, biotin, and other functional groups .
Scientific Research Applications
Ald-benzoylamide-PEG2-CH2 NHS ester is widely used in various scientific research fields:
Chemistry: Used for the modification of small molecules and polymers to enhance their properties.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Employed in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Ald-benzoylamide-PEG2-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and primary amines on biomolecules. This reaction forms a stable amide bond, effectively linking the PEG2-CH2 moiety to the target molecule. The PEG linker enhances solubility and reduces immunogenicity, while the benzoylamide group provides a stable and cleavable linkage .
Comparison with Similar Compounds
Similar Compounds
- Ald-benzoylamide-PEG3-CH2 NHS ester
- Ald-benzoylamide-PEG4-CH2 NHS ester
Comparison
Ald-benzoylamide-PEG2-CH2 NHS ester is unique due to its specific PEG2 linker length, which offers a balance between solubility and molecular size. In comparison, Ald-benzoylamide-PEG3-CH2 NHS ester and Ald-benzoylamide-PEG4-CH2 NHS ester have longer PEG linkers, which may provide higher solubility but also increase the molecular size, potentially affecting the pharmacokinetic properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c21-11-13-1-3-14(4-2-13)18(25)19-7-8-26-9-10-27-12-17(24)28-20-15(22)5-6-16(20)23/h1-4,11H,5-10,12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHXGJYMONORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

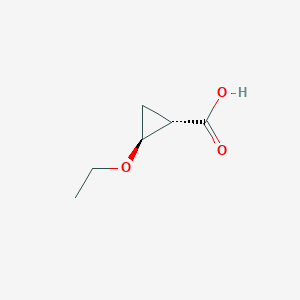

![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)

